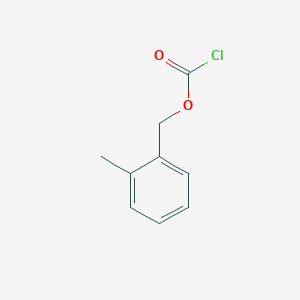

2-甲基苄氧羰基氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methylbenzyloxycarbonyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and their reactions can give insights into its potential characteristics and reactivity. For instance, benzyl chloride derivatives are used as starting materials or intermediates in various chemical syntheses, as seen in the preparation of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile through electrolysis of benzyl chloride derivatives .

Synthesis Analysis

The synthesis of related aromatic compounds often involves catalytic systems or electrosynthetic methods. For example, 2-arylbenzoyl chlorides undergo annulative coupling with alkynes in the presence of an iridium catalyst system to form phenanthrene derivatives . Similarly, the electrolysis of benzyl chloride derivatives can lead to the formation of pyridine dicarbonitriles . These methods could potentially be adapted for the synthesis of 2-methylbenzyloxycarbonyl chloride.

Molecular Structure Analysis

The molecular structure of acyl chlorides, such as 2,2′-thiodibenzoyl chloride, has been studied using X-ray diffraction, which shows that the conformation and structural data are preserved when substituents are changed . This suggests that the molecular structure of 2-methylbenzyloxycarbonyl chloride would likely be similar to other acyl chlorides with comparable substituents.

Chemical Reactions Analysis

Benzyl chloride derivatives participate in various chemical reactions. For instance, they can undergo acid-catalyzed reactions to yield indane derivatives or nucleophilic substitution products . The specific reactivity of 2-methylbenzyloxycarbonyl chloride would depend on the steric and electronic effects of the methyl group and the oxycarbonyl moiety.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-methylbenzyloxycarbonyl chloride are not directly reported, related compounds provide some context. For example, the binding sites and complexation behavior of metal ions with aromatic ligands have been investigated, which can influence the physical properties such as solubility and melting point . The steric hindrance in aromatic compounds can also affect their reactivity and physical state .

科学研究应用

有机化学中的电合成

2-甲基苄氧羰基氯用于电合成,一种有机合成方法。例如,各种苄基化合物在乙腈中的电解产生 2,6-二甲基-4-芳基吡啶-3,5-二腈作为主要产物 (Batanero, Barba, & Martín, 2002)。

环境化学与分析

这种化合物在环境化学中得到应用。一项研究利用 O-(2,3,4,5,6)-五氟苄基-羟胺盐酸盐进行纤维上衍生化固相微萃取,以量化光氧化实验中的不饱和二羰基产物 (Alvarez et al., 2009)。

季二烷基二芳基铵氯化物的合成

它用于合成季二烷基二芳基铵氯化物。由于其热稳定性,这些化合物具有作为相转移催化剂和电解质的潜在应用 (Busi et al., 2006)。

水处理中的反应性研究

利用这种化合物研究水处理过程中游离氯成分的反应性。它有助于了解从天然有机物中产生消毒副产物 (Sivey & Roberts, 2012)。

电分析应用

2-甲基苄氧羰基氯用于电分析研究,例如,用于创建钴(II) 离子选择性传感器,用于各种应用,包括水和土壤测试 (Bandi et al., 2011)。

污染控制

它在污染控制中也发挥着作用,特别是在合成材料以去除水性系统中的合成染料方面 (Choi et al., 2017)。

天然产物的鉴定和合成

该化合物用于分离和鉴定天然产物,例如在研究澳大利亚雨林植物 Doryphora sassafras (Carroll et al., 2001)。

高级氧化工艺

它在水处理中去除污染物的先进氧化工艺中发挥作用,如涉及钴/碳纳米管活化过氧单硫酸盐的研究中所见 (Peng et al., 2021)。

结构和催化应用

2-甲基苄氧羰基氯与制备聚(N-杂环卡宾)配体有关,用于结构和催化应用 (Poyatos, Mata, & Peris, 2009)。

传感器技术

该化合物用于开发离子选择性传感器,例如在创建 Ni(II) 选择性 PVC 膜传感器中 (Mohammed et al., 2021)。

毒性研究

它还参与了各种防腐剂在眼科溶液中的毒性研究 (Debbasch et al., 2001)。

光致发光研究

发光配合物的研究经常使用 2-甲基苄氧羰基氯。一项研究调查了具有吡啶官能化 N-杂环卡宾的铼(I) 三羰基氯配合物 (Li et al., 2012)。

废水的电化学处理

它用于研究废水的电化学处理,特别是在降解甲基对羟基苯甲酸酯等污染物方面 (Steter, Brillas, & Sirés, 2016)。

抗癌化合物的开发

该化合物有助于合成潜在的抗癌化合物,如水溶性硫代氨基甲酸腙及其铜(II)配合物 (Mirzaahmadi et al., 2019)。

分析化学

它在分析化学中很重要,如定量血浆中哌醋甲酯的方法中所证明的 (Leis, Schütz, & Windischhofer, 2011)。

作用机制

Target of Action

Compounds similar to “2-Methylbenzyloxycarbonyl chloride” often target specific enzymes or receptors in the body. For instance, benzyl chloroformate, a similar compound, is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl protecting group for amines .

Mode of Action

The mode of action of such compounds often involves the formation of covalent bonds with their targets, leading to a change in the target’s function. For example, in the case of benzyl chloroformate, it forms a covalent bond with amines, protecting them from further reactions .

Pharmacokinetics

The pharmacokinetics of such compounds would depend on various factors including their chemical structure, the route of administration, and the individual’s metabolism. They are typically administered via parenteral routes due to their poor membrane permeability and instability in the gastrointestinal tract .

Result of Action

The result of the action of such compounds can vary widely depending on their specific targets and mode of action. In the case of benzyl chloroformate, its action results in the protection of amines, allowing for further chemical reactions to take place .

Action Environment

The action of such compounds can be influenced by various environmental factors including temperature, pH, and the presence of other chemicals. For instance, benzyl chloroformate is a water-sensitive compound and degrades in contact with water .

属性

IUPAC Name |

(2-methylphenyl)methyl carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONRLWCQDWMCAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2548035.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2548037.png)

![2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2548039.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2548040.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2548042.png)

![2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548045.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2548049.png)

![4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548052.png)

![4'-chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2548053.png)